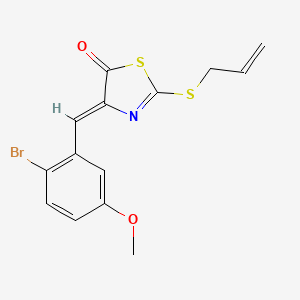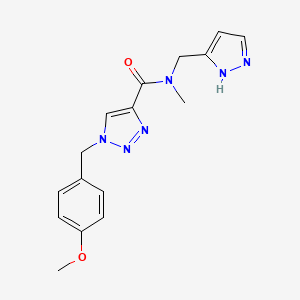![molecular formula C19H13ClN4O3 B5249449 2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B5249449.png)
2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide is an organic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of a chloro group, a nitro group, and a phenyldiazenyl group attached to a benzamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide typically involves a multi-step process. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by a diazotization reaction to form the phenyldiazenyl group. The final step involves coupling the diazonium salt with 4-aminobenzamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and the use of catalysts are critical factors in industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
Coupling Reactions: The phenyldiazenyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Aromatic amines or phenols in the presence of a base.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzamides: Nucleophilic substitution results in various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: Used in research on enzyme inhibition and receptor binding.
Material Science: Investigated for its properties in the development of advanced materials and dyes.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets:
Peroxisome Proliferator-Activated Receptor (PPAR): It acts as an antagonist, influencing lipid metabolism and inflammation.
Enzyme Inhibition: Inhibits enzymes involved in various biochemical pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-5-nitro-N-phenylbenzamide: Shares similar structural features but lacks the phenyldiazenyl group.
2-chloro-5-nitrobenzanilide: Another related compound with similar functional groups.
Uniqueness
2-chloro-5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group enhances its potential for specific interactions with biological targets and its utility in material science .
Eigenschaften
IUPAC Name |
2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3/c20-18-11-10-16(24(26)27)12-17(18)19(25)21-13-6-8-15(9-7-13)23-22-14-4-2-1-3-5-14/h1-12H,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEYCDDKCQCTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701038429 |
Source


|
| Record name | Benzamide, 2-chloro-5-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701038429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403846-72-0 |
Source


|
| Record name | Benzamide, 2-chloro-5-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701038429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![METHYL 4-(5-BROMO-2-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE](/img/structure/B5249369.png)
![5-bromo-2-methoxy-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5249373.png)
![6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-(4-methylphenyl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B5249380.png)
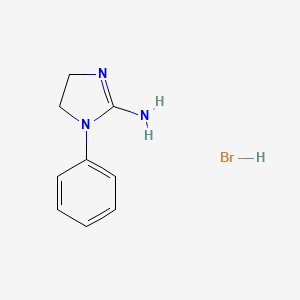
![10-(2-methyl-1,3-thiazol-4-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5249388.png)
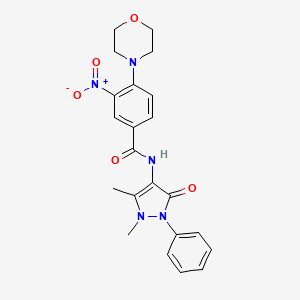
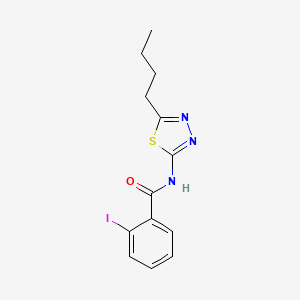
![(4-methoxy-3,5-dimethylphenyl){1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5249408.png)
![ETHYL (5Z)-5-({[(4-CHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B5249425.png)
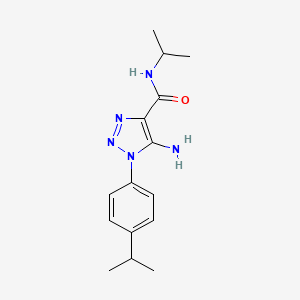
![N-[5-[(4-tert-butyl-2,6-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5249456.png)
![dimethyl 5-[({3-amino-4-[(3-pyridinylmethyl)amino]phenyl}sulfonyl)amino]isophthalate](/img/structure/B5249458.png)
